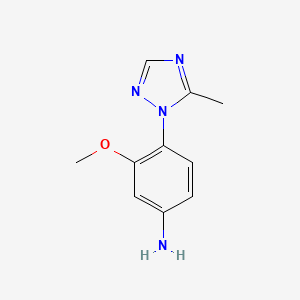
3-Methoxy-4-(5-methyl-1,2,4-triazol-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-(5-methyl-1,2,4-triazol-1-yl)aniline is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a methoxy group, a triazole ring, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(5-methyl-1,2,4-triazol-1-yl)aniline typically involves the reaction of 1-methyl-1H-1,2,4-triazole-3-amine with 2-methoxybenzeneboronic acid. This reaction is generally carried out in an organic solvent under appropriate reaction conditions and in the presence of a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent use, and catalyst selection to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-4-(5-methyl-1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole ring or the aniline moiety.
Substitution: The methoxy group or the triazole ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized triazole compounds.
Aplicaciones Científicas De Investigación
3-Methoxy-4-(5-methyl-1,2,4-triazol-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-(5-methyl-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in dipole interactions with biological receptors, influencing various biochemical pathways. This compound can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one
- 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid
- 3-Methoxy-N-((5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)benzamide
Uniqueness
3-Methoxy-4-(5-methyl-1,2,4-triazol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the triazole ring enhances its ability to interact with various biological targets, making it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C10H12N4O |
|---|---|
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
3-methoxy-4-(5-methyl-1,2,4-triazol-1-yl)aniline |
InChI |
InChI=1S/C10H12N4O/c1-7-12-6-13-14(7)9-4-3-8(11)5-10(9)15-2/h3-6H,11H2,1-2H3 |
Clave InChI |
JELFFMNACYJKTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=NN1C2=C(C=C(C=C2)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


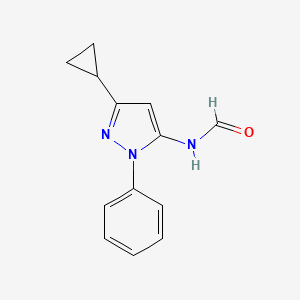

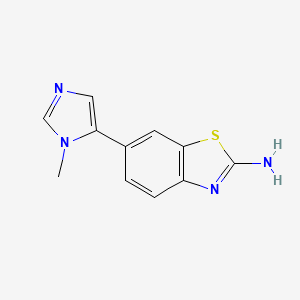
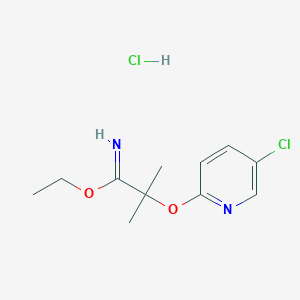
![3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B13880939.png)
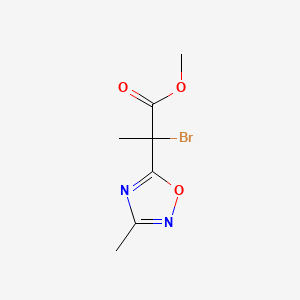
![Ethyl 2-[(2-methyl-2-phenylpropyl)amino]acetate](/img/structure/B13880945.png)
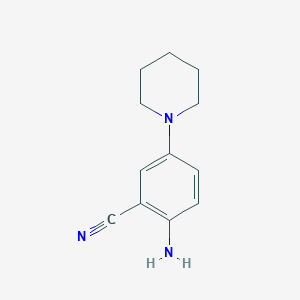
![Tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13880949.png)

![4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine](/img/structure/B13880962.png)
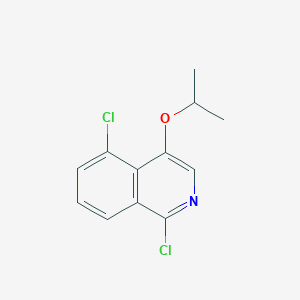
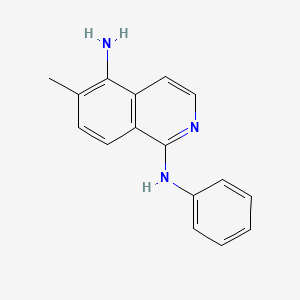
![2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole](/img/structure/B13880992.png)
